molecular formula C23H19N3O2 B2411808 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-13-8

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2411808
CAS No.: 898420-13-8
M. Wt: 369.424
InChI Key: HJPJUMCHZCOCLT-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Future Directions

Quinazolinones have a high potential for pharmaceutical and medicinal uses, which inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide typically involves the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 3-amino-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline-4,6-dione derivatives.

    Reduction: Formation of 4-methyl-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]benzamide.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit kinases and its potential therapeutic applications in cancer and inflammation research make it a compound of significant interest.

Properties

IUPAC Name

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22(27)25-18-6-5-7-19(14-18)26-16(2)24-21-9-4-3-8-20(21)23(26)28/h3-14H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJUMCHZCOCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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